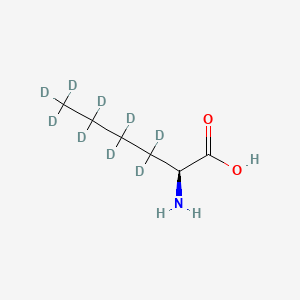
L-Norleucine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Norleucine-d9, also known as (2S)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid, is a stable isotope-labeled amino acid. It is a deuterated form of L-Norleucine, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various analytical and experimental purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Norleucine-d9 can be synthesized through multiple synthetic routes. One common method involves the deuteration of L-Norleucine using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research and pharmaceutical applications. The production typically involves the use of specialized equipment and controlled environments to maintain the integrity of the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Norleucine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Keto acids
Reduction: Amino alcohols
Substitution: Various substituted amino acids
Aplicaciones Científicas De Investigación
L-Norleucine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amino acids.
Biology: Employed in metabolic studies to trace the incorporation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of amino acids in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
L-Norleucine-d9 exerts its effects primarily through its incorporation into proteins and peptides. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the incorporation and utilization of amino acids .
Comparación Con Compuestos Similares
L-Norleucine-d9 is compared with other deuterated amino acids and non-deuterated L-Norleucine. Some similar compounds include:
L-Norleucine: The non-deuterated form of this compound, used in similar applications but without the stable isotope labeling.
L-Leucine-d10: Another deuterated amino acid used in metabolic studies.
L-Valine-d8: A deuterated form of L-Valine used in similar research applications.
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in scientific research .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |
SMILES canónico |
CCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


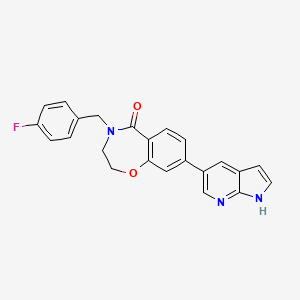
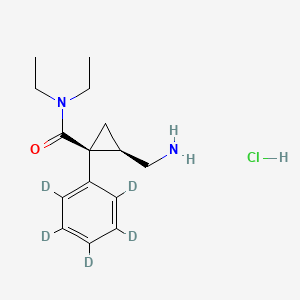
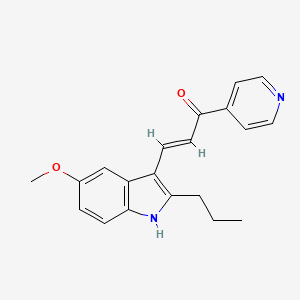
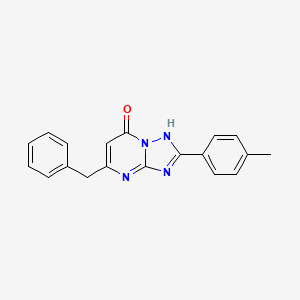

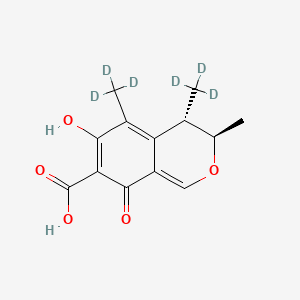
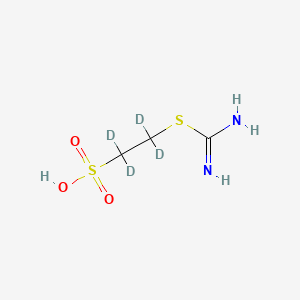
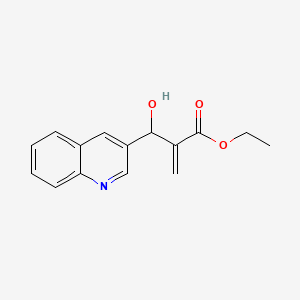
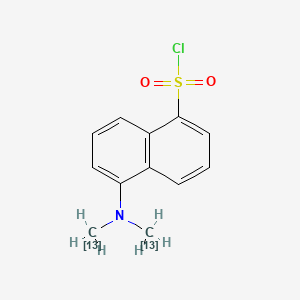
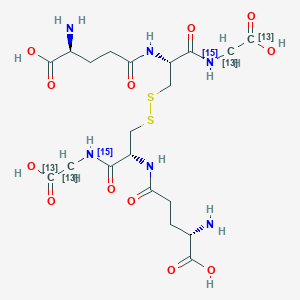
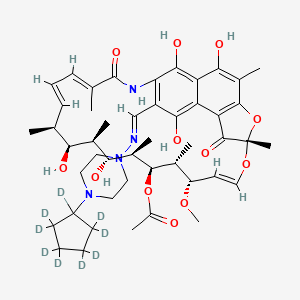
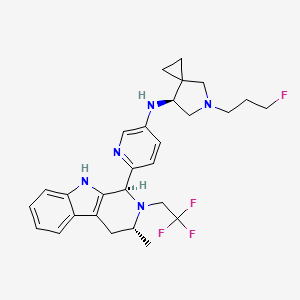
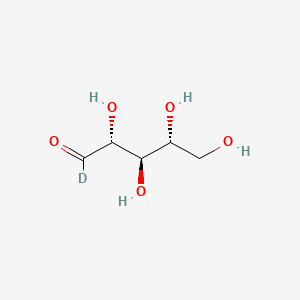
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
